![molecular formula C16H22 B14264000 Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- CAS No. 168126-00-9](/img/structure/B14264000.png)
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated π systems. This compound is characterized by a benzene ring substituted with a complex alkenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- typically involves the alkylation of benzene with an appropriate alkenyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction conditions include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alkenyl side chain can undergo oxidation reactions to form epoxides or diols.
Reduction: Hydrogenation of the alkenyl side chain can convert it into a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- involves its interaction with molecular targets through its aromatic ring and alkenyl side chain. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Uniqueness
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is unique due to its complex alkenyl side chain, which imparts distinct chemical and physical properties compared to simpler benzene derivatives
Properties
CAS No. |
168126-00-9 |
|---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
3-propylhepta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C16H22/c1-4-6-11-15(10-5-2)14(3)16-12-8-7-9-13-16/h7-9,11-13H,3-6,10H2,1-2H3 |
InChI Key |
UXGCDQKITRHNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CCC)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
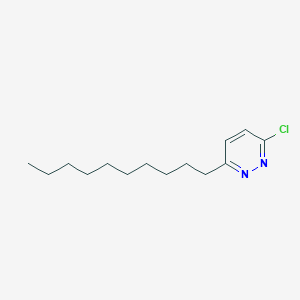
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

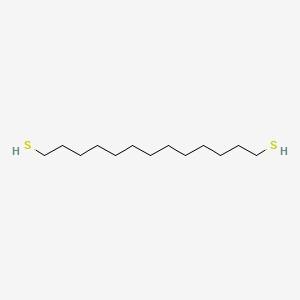
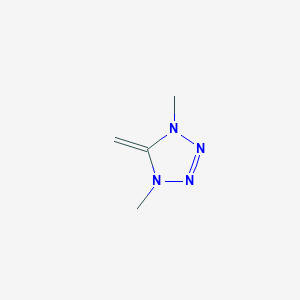
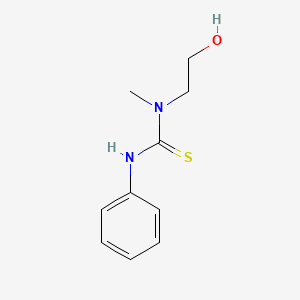
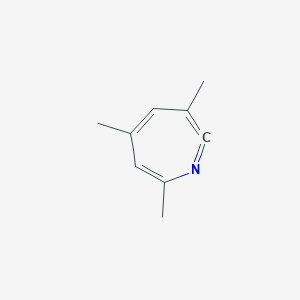
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

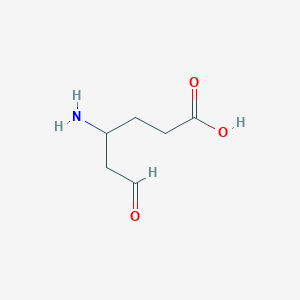
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
